6-Fluorophthalazin-1(2H)-one
Overview
Description
6-Fluorophthalazin-1(2H)-one is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.14. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Bruton's Tyrosine Kinase (Btk)
6-Fluorophthalazin-1(2H)-one derivatives have been identified as potential inhibitors of Bruton’s Tyrosine Kinase (Btk), which plays a crucial role in the development and functioning of B cells. Inhibition of Btk activity is a promising strategy for treating diseases mediated by Btk, such as inflammation, immunological disorders, and cancer (Abdel-Magid, 2013).
Practical Alternative Synthesis Methods
Advancements in the synthesis of fluorine-containing compounds, including this compound derivatives, have been developed. These new methods address scale-up challenges and provide more practical and efficient alternatives for producing such compounds (Zhu Zhijian et al., 2007).
Potential Inhibitors for HIV-1 Activity
Novel fluorine-substituted compounds, including derivatives of this compound, have shown potential as inhibitors of HIV-1 activity. These compounds have been evaluated for their effectiveness in inhibiting the virus, presenting new avenues in HIV-1 treatment research (Abdel-Rahman et al., 2014).
Applications in Herbicidal Activity
Compounds derived from this compound have been studied for their herbicidal activity. These compounds inhibit protoporphyrinogen oxidase, a key enzyme in plant metabolism, demonstrating potential as effective herbicides (Huang et al., 2005).
D-Amino Acid Oxidase Inhibition
Derivatives of this compound have been identified as inhibitors of D-amino acid oxidase (DAAO), an enzyme involved in neurotransmitter regulation. These inhibitors could have implications in the treatment of neurological disorders (Hin et al., 2016).
Polymer Science and Materials Engineering
Novel copolymers containing this compound units have been developed, showcasing improved solubility and excellent thermal properties. These materials are promising for various applications in engineering and technology (Zong et al., 2014).
Mechanism of Action
Target of Action
The primary target of 6-Fluorophthalazin-1(2H)-one is the RET (c-RET) protein . This protein plays a crucial role in cell growth and differentiation, particularly in the nervous system .
Mode of Action
This compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and thereby preventing the downstream signaling cascade that regulates cell proliferation .
Biochemical Pathways
The inhibition of the RET protein affects several biochemical pathways. The most significant of these is the mitogen-activated protein kinase (MAPK) pathway , which is involved in cell growth and differentiation . By inhibiting the RET protein, this compound disrupts this pathway, leading to a decrease in cell proliferation .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation . By selectively inhibiting the RET protein, it disrupts the signaling pathways that regulate cell growth and differentiation . This makes it a potential therapeutic agent for conditions characterized by abnormal cell proliferation, such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs could potentially interact with this compound, altering its effectiveness .
Properties
IUPAC Name |
6-fluoro-2H-phthalazin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-2-7-5(3-6)4-10-11-8(7)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOASKMOTVHBHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=NNC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308955 | |
Record name | 6-Fluoro-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23928-51-0 | |
Record name | 6-Fluoro-1(2H)-phthalazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23928-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-1(2H)-phthalazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901308955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.